molecular formula C14H21BO3 B1301983 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269410-25-5

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B1301983
CAS No.: 269410-25-5
M. Wt: 248.13 g/mol
InChI Key: TYCKOBOJYNRIBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 3,5-dimethyl-4-hydroxyphenylboronic acid with pinacol in the presence of a catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-105°C to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various coupling reactions, facilitating the formation of complex molecules. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds which are vital in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Development of Pharmaceuticals
In medicinal chemistry, this compound is crucial for designing compounds with enhanced biological activity. Its boron-containing moiety can improve the pharmacokinetic properties of drug candidates by influencing their solubility and stability. Case studies have demonstrated its effectiveness in synthesizing potential anti-cancer agents and other therapeutics .

Material Science

Advanced Materials Formulation
This compound is also applied in material science for developing advanced materials like polymers and coatings. Its unique properties contribute to the thermal and mechanical characteristics of these materials. Research indicates that incorporating this compound into polymer matrices enhances their durability and resistance to environmental factors .

Catalysis

Ligand in Catalytic Processes
As a ligand in catalysis, this compound improves the efficiency and selectivity of various chemical transformations. It has been shown to facilitate reactions such as hydrogenation and oxidation by stabilizing reactive intermediates and enhancing reaction rates .

Analytical Chemistry

Development of Sensors and Probes
In analytical chemistry, this compound is utilized in developing sensors and probes for detecting specific analytes. Its ability to form stable complexes with metal ions makes it suitable for creating sensitive detection systems that can be applied in environmental monitoring and clinical diagnostics .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for complex molecule synthesis through coupling reactionsSuzuki-Miyaura cross-coupling
Medicinal ChemistryEnhances biological activity of pharmaceuticalsAnti-cancer agent synthesis
Material ScienceImproves thermal and mechanical properties in polymers and coatingsDurable polymer formulations
CatalysisActs as a ligand to enhance reaction efficienciesHydrogenation and oxidation reactions
Analytical ChemistryUsed in sensors for specific analyte detectionEnvironmental monitoring

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronate esters and participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent in organic synthesis .

Biological Activity

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 269410-25-5
  • Molecular Formula : C14H21BO3
  • Molecular Weight : 248.13 g/mol
  • Purity : Typically >97% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure suggests potential interactions with biomolecules through boron-mediated mechanisms. Boron compounds are known for their ability to form complexes with nucleophiles and may influence enzyme activities or cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

  • Inhibition of Tyrosine Kinases : The compound has shown potential as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cancer cell proliferation and survival. In vitro assays demonstrated that this compound could inhibit specific kinases associated with tumor growth .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces cell death through apoptosis. The IC50 values were comparable to established anticancer agents .

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tyrosine kinases
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on non-small cell lung cancer (NSCLC) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway involving mitochondrial dysfunction .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Treatment with the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated tissues .

Properties

IUPAC Name

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKOBOJYNRIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370419
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-25-5
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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